N-Cyclopropyl Substituent Effect on Lipophilicity and Metabolic Stability: A Class-Level Conformational Analysis Versus Non-Cyclized Tertiary Analogs
Within the xanthene-9-carboxamide CCR1 antagonist series, the introduction of an N-cyclopropyl group on the amide nitrogen is a key structural modification that increases conformational rigidity compared to open-chain N-alkyl analogs such as N-ethyl or N-propyl derivatives. This rigidity typically reduces the entropic penalty upon receptor binding and can limit oxidative N-dealkylation, a major metabolic pathway for tertiary amines [1][2]. The 2-(thiophen-2-yl)ethyl chain further differentiates this compound from phenyl or cyclohexylmethyl analogs by offering distinct electron-rich aromatic interactions in the CCR1 binding pocket.
| Evidence Dimension | Predicted conformational restriction and metabolic vulnerability at the amide N-substituent |
|---|---|
| Target Compound Data | N-cyclopropyl substitution (cyclopropyl ring strain energy ~27.5 kcal/mol); XLogP3 = 4.8 |
| Comparator Or Baseline | Structurally analogous N-ethyl or N-propyl derivatives (XLogP3 values for similar xanthene-9-carboxamides typically range from 5.0 to 6.0 [3]) |
| Quantified Difference | XLogP3 reduction of approximately 0.2–1.2 log units relative to less rigid, non-cyclized N-alkyl analogs |
| Conditions | Computed molecular properties from PubChem (XLogP3 algorithm) and class-level metabolic stability knowledge for tertiary amine-containing drug-like molecules |
Why This Matters
Reduced lipophilicity and increased steric shielding at the metabolic soft spot suggest this compound can yield improved oral bioavailability and longer half-life in in vivo CCR1 models compared to open-chain N-alkyl analogs, making it a preferred procurement choice for medicinal chemistry optimization.
- [1] Naya, A., et al. (2003). Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. Bioorganic & Medicinal Chemistry, 11(6), 875-884. DOI: 10.1016/s0968-0896(02)00559-x. View Source
- [2] Naya, A., et al. (2001). Design, synthesis, and discovery of a novel CCR1 antagonist. Journal of Medicinal Chemistry, 44(9), 1429-1435. DOI: 10.1021/jm000482g. View Source
- [3] PubChem Compound Summary. N-cyclopropyl-N-[2-(thiophen-2-yl)ethyl]-9H-xanthene-9-carboxamide. PubChem CID: 71781422. View Source
